molecular formula C21H19BrN2O5 B10956830 ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B10956830
M. Wt: 459.3 g/mol
InChI Key: HQFUPOVKTUTXNB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyran ring, followed by the introduction of the furan and bromophenoxy groups. The amino and cyano groups are then added through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The bromophenoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Uniqueness

Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the furan ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H19BrN2O5

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 6-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H19BrN2O5/c1-3-26-21(25)18-12(2)28-20(24)16(10-23)19(18)17-9-8-15(29-17)11-27-14-6-4-13(22)5-7-14/h4-9,19H,3,11,24H2,1-2H3

InChI Key

HQFUPOVKTUTXNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)COC3=CC=C(C=C3)Br)C#N)N)C

Origin of Product

United States

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